molecular formula C21H17BrO8 B1338673 14-Bromodaunomycinone CAS No. 29742-69-6

14-Bromodaunomycinone

Cat. No.: B1338673
CAS No.: 29742-69-6
M. Wt: 477.3 g/mol
InChI Key: JBZMHBHXHFZSMN-CWKPULSASA-N
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Description

Daunomycinone derivatieve.

Scientific Research Applications

Analog Synthesis and Antitumor Activity

  • 14-Bromodaunomycinone in Antitumor Derivatives: The synthesis of this compound derivatives has been explored for their potential antitumor activities. Horton and Priebe (1981) found that the 14-acetoxy derivative of 7-O-(3,4-di-O-acetyl-2,6-dideoxy-alpha-L-lyxo-hexopyranosyl)daunomycinone, which can be derived from this compound, showed high activity and low toxicity in the murine P-388 lymphocytic leukemia assay (Horton & Priebe, 1981).

Chemical Modification and Structure Analysis

  • Chemical Modification of Carminomycinone-Aglycone: The study by Olsuf'eva En and Povarov Ls (1977) involved the functionalization of the methyl group C-14 by introducing a bromine atom and performing exchange reactions. They demonstrated that 14-bromcarminomycinone can yield 14-acetoxycarminomycinone, which is easily hydrolyzed to 14-oxycarminomycinone. This research highlights the versatility of this compound in chemical modifications and the synthesis of derivatives (Olsuf'eva En & Povarov Ls, 1977).

Conjugate Synthesis for Targeted Therapy

  • Doxorubicin-Cyclodextrin Conjugates: In a study by Tanaka et al. (1994), 14-bromodaunomycin was used to synthesize doxorubicin-gamma-cyclodextrin conjugates. This research explores the potential of using this compound for developing targeted drug delivery systems, particularly for antitumor agents (Tanaka et al., 1994).

Properties

IUPAC Name

(7S,9S)-9-(2-bromoacetyl)-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrO8/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,23,26-27,29H,5-7H2,1H3/t10-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZMHBHXHFZSMN-CWKPULSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)CBr)O)C(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)CBr)O)C(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458585
Record name FT-0663685
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29742-69-6
Record name FT-0663685
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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